2-Chloro-5-(2-methylphenyl)benzoic acid
Overview
Description
2-Chloro-5-(2-methylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a 2-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the chlorination of 2-methylbiphenyl followed by carboxylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Conversion of the methyl group to a carboxyl group, resulting in a dicarboxylic acid.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
2-Chloro-5-(2-methylphenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylbenzoic acid: Similar structure but lacks the 2-methylphenyl group.
2-Chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a 2-methylphenyl group.
2-Chloro-5-(methylthio)benzoic acid: Features a methylthio group instead of a 2-methylphenyl group .
Uniqueness
2-Chloro-5-(2-methylphenyl)benzoic acid is unique due to the presence of both a chlorine atom and a 2-methylphenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(2-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTZXXKFXJCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681198 | |
Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184525-11-8 | |
Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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